molecular formula C13H18OSi B8613362 [(4-Methoxy-3-methylphenyl)ethynyl](trimethyl)silane CAS No. 918542-07-1

[(4-Methoxy-3-methylphenyl)ethynyl](trimethyl)silane

Cat. No.: B8613362
CAS No.: 918542-07-1
M. Wt: 218.37 g/mol
InChI Key: FIPGEZNZLQZYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Methoxy-3-methylphenyl)ethynyl](trimethyl)silane is a useful research compound. Its molecular formula is C13H18OSi and its molecular weight is 218.37 g/mol. The purity is usually 95%.
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Properties

CAS No.

918542-07-1

Molecular Formula

C13H18OSi

Molecular Weight

218.37 g/mol

IUPAC Name

2-(4-methoxy-3-methylphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C13H18OSi/c1-11-10-12(6-7-13(11)14-2)8-9-15(3,4)5/h6-7,10H,1-5H3

InChI Key

FIPGEZNZLQZYMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#C[Si](C)(C)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromo-1-methoxy-2-methylbenzene (6.702 g) in toluene was treated with tetrakis(triphenylphosphie)palladium (0) (1.15 g), followed by diisopropylamine (23 mL), trimethylsilyl acetylene (4.7 mL) and copper iodide (I) (0.127 g). The reaction was heated at 45° C. in nitrogen atmosphere overnight and evaporated to dryness. The resultant residue was applied on a large silica pad and eluted with hexane:ethyl acetate (2:1). The elute was evaporated to dryness to give the silane intermediate as a brown oil (7.167 g). The compound was characterized by LCMS analysis. LCMS Conditions: HP 1100 HPLC system; Waters Xterra MS C18, 2 mm (i.d.)×50 mm (length), 3.5 um column, set at 50° C.; Flow rate 1.0 mL/min; Solvent A: 0.02% NH4OH in water; Solvent B 0.02% NH4OH in ACN; Gradient: Time O: 10% B; 2.5 min 90% B; 3 min 90% B; Sample concentration: ˜2.0 mM; Injection volume: 5 uL; Detection: 220 nm, 254 nm DAD
Quantity
6.702 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphie)palladium (0)
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Three
Quantity
0.127 g
Type
catalyst
Reaction Step Four

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